molecular formula C22H23N5 B2635727 5-(Azepan-1-yl)-3-(3-methylphenyl)triazolo[1,5-a]quinazoline CAS No. 866844-67-9

5-(Azepan-1-yl)-3-(3-methylphenyl)triazolo[1,5-a]quinazoline

Cat. No. B2635727
CAS RN: 866844-67-9
M. Wt: 357.461
InChI Key: ROIRPOAYHXMYFE-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-3-(3-methylphenyl)triazolo[1,5-a]quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards the synthesis and structural elucidation of triazoloquinazoline derivatives. For instance, a study detailed the synthesis and characterization of 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines, highlighting their antibacterial and antifungal activities (Panwar & Singh, 2011). Another study presented a novel method for producing 4-amino-2-(1,2,3-triazol-1-yl)quinazolines from 5-azidotetrazolo[1,5-a]quinazoline, demonstrating a regio-selective nucleophilic aromatic substitution (Kalniņa et al., 2014).

Anticancer Activity

A significant portion of the research has been devoted to evaluating the anticancer potential of triazoloquinazoline compounds. For instance, the cytotoxicity and DNA damage detection of a particular quinazoline derivative on human cancer cell lines highlighted its promising anticancer activity (Ovádeková et al., 2005). Another study synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, testing their anticancer activity against human neuroblastoma and colon carcinoma cell lines, identifying compounds with significant cytotoxicity (Reddy et al., 2015).

Antibacterial and Antihistaminic Activities

Research on triazoloquinazoline derivatives also extends to their potential antibacterial and antihistaminic effects. A study reported the synthesis and evaluation of novel [1,2,4]Triazolo[1,5‐c]quinazoline derivatives as antibacterial agents, showing activity against a range of bacterial strains (Zeydi et al., 2017). Additionally, the H1-antihistaminic activity of some novel 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones was investigated, identifying compounds with significant protection against histamine-induced bronchospasm (Alagarsamy et al., 2005).

properties

IUPAC Name

5-(azepan-1-yl)-3-(3-methylphenyl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-16-9-8-10-17(15-16)20-22-23-21(26-13-6-2-3-7-14-26)18-11-4-5-12-19(18)27(22)25-24-20/h4-5,8-12,15H,2-3,6-7,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIRPOAYHXMYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azepan-1-yl)-3-(3-methylphenyl)triazolo[1,5-a]quinazoline

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